molecular formula C22H26N2O3 B7910127 Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate

Cat. No.: B7910127
M. Wt: 366.5 g/mol
InChI Key: XCASVAZGRKWSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate is an organic compound with the molecular formula C22H28N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a substituted ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(cyclohexylamino)-2-oxo-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-(cyclohexylamino)-2-oxo-1-phenylethylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products Formed

    Oxidation: Oxidized derivatives, such as this compound oxides.

    Reduction: Amines, such as 2-(cyclohexylamino)-2-oxo-1-phenylethylamine.

    Substitution: Substituted benzyl derivatives.

    Hydrolysis: 2-(cyclohexylamino)-2-oxo-1-phenylethylamine and carbon dioxide.

Scientific Research Applications

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.

    Cyclohexyl carbamate: Another carbamate derivative with a cyclohexyl group.

    Phenylethyl carbamate: A carbamate derivative with a phenylethyl group.

Uniqueness

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate is unique due to its combination of a benzyl group, a cyclohexylamino group, and a phenylethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other carbamate derivatives. Its ability to act as a protecting group for amines and its potential biological activity make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCASVAZGRKWSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.